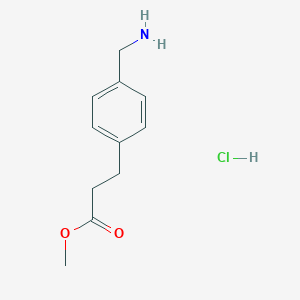

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQPQVOUGGBIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624342 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103565-40-8 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The information is curated for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

This compound is a chemical compound with the CAS number 103565-40-8.[1][2] It is essential to understand its fundamental physicochemical characteristics for any research or application.

| Property | Value | Source |

| CAS Number | 103565-40-8 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.704 g/mol | [1][2] |

| IUPAC Name | methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | [2] |

| SMILES | COC(=O)CCC1=CC=C(C=C1)CN.Cl | [2] |

| Synonyms | Methyl 3-(4-aminomethylphenyl)propanoate HCl, Methyl 3-(4-aminomethylphenyl)propionate hydrochloride, 3-(4-aminomethyl-phenyl)-propionic acid methyl ester hydrochloride | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential pathway could involve the following key steps:

-

Wittig or Horner-Wadsworth-Emmons reaction: Starting from 4-cyanobenzaldehyde, a three-carbon chain could be introduced to form methyl 3-(4-cyanophenyl)acrylate.

-

Reduction of the double bond: The acrylate can be catalytically hydrogenated to yield methyl 3-(4-cyanophenyl)propanoate.

-

Reduction of the nitrile: The cyano group can then be reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions.

-

Salt formation: Finally, treatment with hydrochloric acid would yield the desired this compound.

A generalized workflow for such a synthesis is depicted below.

Caption: A conceptual synthetic pathway for this compound.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific published data on the biological activity and mechanism of action of this compound. Its structural features, namely a phenyl ring with a flexible propanoate ester chain and an aminomethyl group, suggest potential interactions with various biological targets. The primary amine could act as a key pharmacophoric feature, potentially interacting with receptors or enzymes that recognize endogenous amines.

Given the structural similarities to some neurotransmitters and other bioactive molecules, plausible (yet unproven) areas of investigation could include:

-

G-protein coupled receptors (GPCRs): The aminomethylphenyl moiety might allow for interaction with aminergic receptors.

-

Enzyme inhibition: The molecule could potentially act as a substrate or inhibitor for enzymes involved in amino acid or amine metabolism.

Further research, including in vitro binding assays, enzymatic assays, and cell-based functional screens, is necessary to elucidate the specific biological activities and signaling pathways associated with this compound.

The logical workflow for investigating the biological activity of a novel compound like this is outlined below.

Caption: A standard workflow for the investigation of the biological activity of a novel chemical entity.

Safety and Handling

Based on available safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a chemical entity with defined structural and basic chemical properties. However, a significant gap exists in the scientific literature regarding its detailed physicochemical characteristics, specific and reproducible synthesis protocols, and, most importantly, its biological activity profile. For researchers in drug discovery, this compound represents an unexplored chemical space. Future research should focus on:

-

Experimental determination of key physicochemical properties.

-

Development and optimization of a reliable synthetic route.

-

Comprehensive biological screening to identify potential therapeutic targets and applications.

This foundational work is crucial to unlocking the potential of this compound in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 3-(4-cyanophenyl)propanoic acid. The overall synthetic scheme involves:

-

Esterification: The carboxylic acid group of 3-(4-cyanophenyl)propanoic acid is esterified to form Methyl 3-(4-cyanophenyl)propanoate.

-

Nitrile Reduction: The cyano group of the methyl ester is then reduced to a primary amine, yielding Methyl 3-(4-(aminomethyl)phenyl)propanoate.

-

Salt Formation: Finally, the free amine is converted to its hydrochloride salt for improved stability and handling.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below.

Step 1: Synthesis of 3-(4-cyanophenyl)propanoic acid

This precursor can be synthesized via hydrogenation of 3-(4-cyanocinnamic) acid.

Protocol:

A solution of 3-(4-cyanocinnamic) acid (1 equivalent) in a suitable solvent such as water and a base like sodium hydroxide (e.g., 2M solution) is subjected to hydrogenation over a 10% palladium on charcoal (Pd/C) catalyst. The reaction is typically carried out under hydrogen pressure (e.g., 60 psi) for a period of 1.5 to 2 hours.[1] Upon completion, the catalyst is removed by filtration. The filtrate is then acidified with an acid like 2M hydrochloric acid to precipitate the product. The resulting white solid, 3-(4-cyanophenyl)propanoic acid, is collected by filtration and dried.

Step 2: Esterification to Methyl 3-(4-cyanophenyl)propanoate

The carboxylic acid is converted to its methyl ester via Fischer esterification.

Protocol:

To a solution of 3-(4-cyanophenyl)propanoic acid (1 equivalent) in methanol (in excess, acting as both reactant and solvent), a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2][3][4] After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 3-(4-cyanophenyl)propanoate.

Step 3: Reduction of Methyl 3-(4-cyanophenyl)propanoate to Methyl 3-(4-(aminomethyl)phenyl)propanoate

The nitrile group is selectively reduced to a primary amine using catalytic hydrogenation.

Protocol:

Methyl 3-(4-cyanophenyl)propanoate (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, containing a catalytic amount of either 10% Palladium on Carbon (Pd/C) or Raney Nickel.[5][6][7][8][9] The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., balloon or Parr shaker at a specified pressure) at room temperature. The reaction progress is monitored by TLC or gas chromatography. It is crucial to control the reaction conditions to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[5][10] Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Caption: Detailed experimental workflow for the synthesis.

Step 4: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt.

Protocol:

The crude Methyl 3-(4-(aminomethyl)phenyl)propanoate is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The mixture is stirred for a short period to ensure complete precipitation. The solid product is then collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents & Conditions | Typical Yield (%) | Purity (%) | Reference |

| 1 | 3-(4-cyanocinnamic) acid | 3-(4-cyanophenyl)propanoic acid | H₂, 10% Pd/C, NaOH, H₂O, 60 psi | >90 | >95 | [1] |

| 2 | 3-(4-cyanophenyl)propanoic acid | Methyl 3-(4-cyanophenyl)propanoate | Methanol, H₂SO₄ (cat.), reflux | 85-95 | >97 | [2][3] |

| 3 | Methyl 3-(4-cyanophenyl)propanoate | Methyl 3-(4-(aminomethyl)phenyl)propanoate | H₂, Pd/C or Raney Ni, Methanol | 80-90 | >95 | [5][10] |

| 4 | Methyl 3-(4-(aminomethyl)phenyl)propanoate | This compound | HCl in Ether | >95 | >98 | General Procedure |

Logical Relationships in Nitrile Reduction

The choice of reducing agent and conditions is critical for the selective synthesis of the primary amine.

Caption: Logical relationships in the nitrile reduction step.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory conditions and scale of production.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. pp.bme.hu [pp.bme.hu]

An In-depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propanoate (CAS 100511-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-[4-(aminomethyl)phenyl]propanoate, identified by CAS number 100511-78-2, is a chemical compound with a molecular structure that suggests potential applications in pharmaceutical and medicinal chemistry. Its architecture, featuring a phenylpropanoate backbone with an aminomethyl substituent, presents a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical structure, properties, potential synthetic routes, and an exploration of its putative biological significance based on related compounds.

Chemical Structure and Identification

The core structure of this compound consists of a benzene ring substituted at positions 1 and 4. A methyl propanoate group is attached at the first position, and an aminomethyl group is at the fourth position.

Systematic IUPAC Name: methyl 3-[4-(aminomethyl)phenyl]propanoate

Synonyms:

-

Benzenepropanoic acid, 4-(aminomethyl)-, methyl ester[1]

-

4-(2-methoxycarbonylethyl)benzylamine

-

NSC 46327[2]

Chemical Formula: C₁₁H₁₅NO₂[1][2][3][4]

Molecular Weight: 193.24 g/mol [1][2][3]

SMILES: COC(=O)CCC1=CC=C(C=C1)CN[2]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow powder | Supplier Data |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3][4] |

| Molecular Weight | 193.24 g/mol | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [2] |

| logP (predicted) | 1.2509 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of methyl 3-[4-(aminomethyl)phenyl]propanoate is not explicitly documented in readily available scientific literature, plausible synthetic routes can be inferred from the synthesis of structurally similar compounds. The primary strategies would likely involve either the reduction of a suitable precursor followed by esterification, or esterification followed by reduction.

Proposed Synthetic Pathway

A logical and commonly employed synthetic route would start from a commercially available precursor, such as methyl 3-(4-cyanophenyl)propanoate or methyl 3-(4-nitrophenyl)propanoate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the synthesis via the reduction of methyl 3-(4-cyanophenyl)propanoate, based on standard organic chemistry procedures.

Reaction: Reduction of a nitrile to a primary amine.

Materials:

-

Methyl 3-(4-cyanophenyl)propanoate (1 equivalent)[5]

-

Raney Nickel (catalytic amount) or Lithium Aluminum Hydride (excess)

-

Anhydrous solvent (e.g., Methanol for catalytic hydrogenation, or Diethyl Ether/THF for LiAlH₄ reduction)

-

Hydrogen gas (for catalytic hydrogenation)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and safety equipment

Procedure (Catalytic Hydrogenation):

-

In a high-pressure hydrogenation vessel, dissolve methyl 3-(4-cyanophenyl)propanoate in a suitable solvent such as methanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Heat the reaction mixture with stirring for a specified time (e.g., 12-24 hours) or until hydrogen uptake ceases.

-

Cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl 3-[4-(aminomethyl)phenyl]propanoate.

Procedure (LiAlH₄ Reduction):

-

To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of methyl 3-(4-cyanophenyl)propanoate in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with the solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Potential Pharmacological Significance and Signaling Pathways

Direct experimental evidence for the pharmacological activity and mechanism of action of methyl 3-[4-(aminomethyl)phenyl]propanoate is not available in the current scientific literature. However, the structural motifs present in the molecule allow for informed speculation on its potential biological roles. The aminomethylphenylalkanoic acid ester scaffold is of interest in medicinal chemistry.

Structural Analogy to Biologically Active Molecules

The molecule shares structural similarities with compounds that exhibit a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.

-

Anticancer Potential: The aminomethyl group can be a key pharmacophore in interacting with biological targets. For instance, some aminomethyl derivatives of eugenol have demonstrated in vivo anticancer activity.

-

Neuroprotective Effects: Compounds with aminomethylphenyl moieties are being investigated for their neuroprotective potential. The structural similarity to some psychotropic agents suggests that it could potentially interact with neurological targets.

-

Anti-inflammatory Properties: Phenylpropanoate derivatives are known to possess anti-inflammatory activities. It is plausible that this compound could modulate inflammatory pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally related compounds, methyl 3-[4-(aminomethyl)phenyl]propanoate could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.

Conclusion

Methyl 3-[4-(aminomethyl)phenyl]propanoate (CAS 100511-78-2) is a compound with a structure that holds promise for applications in drug discovery and development. While its physicochemical properties are partially characterized through computational methods, a significant lack of experimental data on its synthesis and biological activity exists in the public domain. The proposed synthetic routes offer a starting point for its laboratory-scale preparation. Further research is warranted to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications. The structural similarities to known bioactive molecules suggest that investigations into its anticancer, neuroprotective, and anti-inflammatory properties could be fruitful areas of future research.

References

Physical and chemical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

This compound is a chemical compound often utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals.[1] Its hydrochloride salt form typically enhances solubility and stability, making it suitable for various reaction conditions.[2]

Data Presentation

The quantitative properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 103565-40-8 | [3][4] |

| Molecular Formula | C11H16ClNO2 | [1][3] |

| Molecular Weight | 229.7032 g/mol | [3] |

| Appearance | White to off-white crystal or crystalline powder | [1] |

| Solubility | Soluble in water; not soluble in organic solvents | [1] |

| Storage Conditions | Recommended storage at < -15°C or between 2-8°C | [4] |

| IUPAC Name | methyl 3-(4-(aminomethyl)phenyl)propanoate;hydrochloride | N/A |

| SMILES String | O=C(OC)CCC1=CC=C(CN)C=C1.[H]Cl | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl are crucial for its effective use and characterization.

Synthesis Protocol

A general method for the preparation of this compound involves the reaction of its free base form, Methyl 3-(4-(aminomethyl)phenyl)propanoate, with hydrochloric acid.[1]

General Procedure:

-

Dissolution: Dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate in a suitable solvent.

-

Acidification: Add a stoichiometric amount of hydrochloric acid (HCl) to the solution. The reaction is typically carried out under controlled temperature conditions.[1]

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to enhance crystallization.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Protocols

The characterization and purity assessment of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a common method for assessing the purity of pharmaceutical intermediates.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention time and peak purity are analyzed to determine the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is used to confirm the chemical structure of the compound.

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

Mass Spectrometry (MS):

MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visualizations

The following diagrams illustrate key workflows related to Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl.

Caption: General workflow for the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl.

Caption: Workflow for the analytical characterization of the final product.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. This guide is based on its structural similarity to known γ-aminobutyric acid (GABA) analogues, postulating its primary biological activity as a GABAB receptor agonist. The experimental protocols and data presented are representative of methodologies used to characterize such compounds.

Introduction

This compound is a chemical compound with a structure suggesting potential interaction with the central nervous system. Its core structure incorporates a phenethylamine moiety and a propanoate group, which bears resemblance to the neurotransmitter γ-aminobutyric acid (GABA). This structural analogy, particularly with the GABAB receptor agonist baclofen, forms the basis of the hypothesis that this compound may exhibit selective agonist activity at GABAB receptors. This document outlines the hypothesized mechanism of action, provides detailed experimental protocols for its characterization, and presents representative data for a known GABAB agonist.

Hypothesized Mechanism of Action: GABAB Receptor Agonism

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission throughout the central nervous system.[1][2] Functional GABAB receptors are heterodimers of GABAB1 and GABAB2 subunits.[2][3] As a hypothesized agonist, this compound would bind to the GABAB1 subunit, inducing a conformational change that activates the associated G-protein (typically Gαi/o).[2][3] This activation initiates downstream signaling cascades that ultimately reduce neuronal excitability.

The primary signaling pathways activated by GABAB receptors include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP).[2][4]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[2][4] Concurrently, it inhibits voltage-gated calcium channels (P/Q-type and N-type), which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal.[2][4]

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized GABAB Receptor Signaling Pathway.

Experimental Protocols

To validate the hypothesis that this compound acts as a GABAB receptor agonist, a series of in vitro assays would be necessary. These would include receptor binding assays to determine its affinity for the receptor and functional assays to characterize its agonistic properties.

GABAB Receptor Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the GABAB receptor, thereby determining its binding affinity (Ki).[5]

Methodology:

-

Membrane Preparation:

-

Whole rat brains are homogenized in a cold sucrose buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed multiple times with a binding buffer to remove endogenous GABA and then stored at -80°C.[6]

-

-

Binding Assay:

-

Thawed membranes are resuspended in a binding buffer containing calcium chloride, which is essential for GABAB receptor binding.[5]

-

A constant concentration of a radiolabeled GABAB receptor ligand (e.g., [³H]GABA or [³H]Baclofen) is added to assay tubes.[5]

-

Increasing concentrations of the test compound (this compound) are added to the tubes.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled, known GABAB agonist (e.g., 100 µM GABA).[5]

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[6]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Visualizing the Radioligand Binding Assay Workflow

Caption: Workflow for a GABAB Receptor Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[7]

Methodology:

-

Membrane Preparation:

-

Membranes from rat brain or cells expressing recombinant GABAB receptors are prepared as described in the binding assay protocol.

-

-

[³⁵S]GTPγS Binding Assay:

-

Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Basal binding is measured in the absence of any agonist.

-

The reaction is initiated by the addition of the membranes and incubated at 30°C.

-

The assay is terminated by rapid filtration, and the radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Data are expressed as a percentage increase over basal [³⁵S]GTPγS binding.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined using non-linear regression.

-

Quantitative Data Presentation

As no specific data for this compound is available, the following tables present representative data for the well-characterized GABAB receptor agonist, baclofen. This data serves as a benchmark for the expected activity of a potent GABAB agonist.

Table 1: Representative Binding Affinity of Baclofen at GABAB Receptors

| Compound | Radioligand | Preparation | Ki (nM) |

| (R)-Baclofen | [³H]GABA | Rat Brain Membranes | 120 |

| (R)-Baclofen | [³H]CGP54626 | Recombinant Human | 80 |

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Representative Functional Activity of Baclofen

| Assay | Preparation | EC50 (µM) | Emax (% of GABA) |

| [³⁵S]GTPγS | Rat Cortical Membranes | 1.5 | 100 |

| cAMP Inhibition | CHO cells expressing hGABAB | 0.8 | 95 |

Data is representative and compiled from various sources for illustrative purposes.

Table 3: Representative In Vivo Effects of Baclofen in Rodent Models

| Behavioral Test | Species | Dose (mg/kg, i.p.) | Effect |

| Vogel Conflict Test | Mouse | 1.5 - 2.5 | Increased punished licking[8] |

| Light/Dark Box | Mouse | 1.5 - 2.5 | Decreased transitions[8] |

| Visuomotor Learning | Human | 20 (oral) | Impaired learning aftereffect[9] |

This data demonstrates the potential physiological outcomes of GABAB receptor agonism.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a GABAB receptor agonist. The methodologies and representative data presented in this guide offer a comprehensive framework for the systematic evaluation of this compound. Further research, beginning with the outlined in vitro binding and functional assays, is required to confirm this hypothesis and to fully characterize its pharmacological profile. Such studies would be the first step in determining its potential therapeutic utility in conditions where GABAB receptor modulation is beneficial, such as spasticity, anxiety disorders, and addiction.[10][11]

References

- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | GABA B receptor activation [reactome.org]

- 4. neurology.org [neurology.org]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]

- 10. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride in Organic Solvents

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility profile in organic solvents is a critical parameter for process development, formulation, and purification strategies. This technical guide provides an in-depth overview of the solubility of this compound, addressing the need for structured data and detailed experimental methodologies for its determination. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates general principles and provides a robust framework for its experimental determination.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Appearance | White to off-white crystalline powder |

| General Solubility | Expected to be soluble in polar protic solvents and sparingly soluble in non-polar organic solvents. |

Solubility in Organic Solvents: A Qualitative Overview

The hydrochloride salt form of this amine-containing compound dictates its general solubility behavior. The presence of the ionic hydrochloride group significantly increases its polarity compared to the free base, generally leading to better solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar or low-polarity aprotic solvents. The following table provides a qualitative summary of the expected solubility of this compound in a range of common organic solvents. This information is based on the general solubility principles of amine hydrochlorides and qualitative data for structurally similar compounds.

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Sparingly Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Slightly Soluble |

| Chloroform | Non-polar | Slightly Soluble |

| Dichloromethane | Non-polar | Slightly Soluble |

| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Toluene | Non-polar Aprotic | Insoluble |

| Hexane | Non-polar Aprotic | Insoluble |

| Diethyl Ether | Non-polar Aprotic | Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the widely accepted shake-flask method.[1]

1. Materials and Equipment:

-

This compound (powder form)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of the Solid: Ensure the this compound is a fine, consistent powder to maximize surface area for dissolution.

-

Addition of Excess Solid: Accurately weigh an excess amount of the compound into a vial. An amount that is visibly in excess after equilibration is necessary to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Equilibrate the samples for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The temperature should be precisely controlled and recorded (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or g/L) based on the measured concentration and the dilution factor.

3. Data Analysis and Reporting:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The mean solubility and standard deviation should be reported.

-

The temperature at which the solubility was determined must be clearly stated.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental and classification processes, the following diagrams have been generated.

Conclusion

The solubility of this compound is a fundamental property that influences its handling, purification, and formulation. While specific quantitative data is sparse, an understanding of its chemical structure allows for a qualitative prediction of its behavior in various organic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable methodology. The presented information and workflows serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, enabling more informed decisions in the development of processes involving this important chemical intermediate.

References

Unveiling Methyl 3-(4-(aminomethyl)phenyl)propanoate: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a substituted aromatic propanoate that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry landscapes. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for a wide range of chemical modifications, making it a valuable building block in the construction of compound libraries for drug discovery. This technical guide provides a comprehensive overview of the available information on its discovery, chemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction

The quest for novel therapeutic agents often begins with the design and synthesis of unique molecular scaffolds. Methyl 3-(4-(aminomethyl)phenyl)propanoate, with its distinct structural features, represents such a scaffold. While not extensively characterized as a standalone bioactive molecule in publicly available literature, its significance lies in its utility as a precursor for a variety of derivatives with potential pharmacological activities. This document aims to consolidate the known information regarding this compound, providing a foundational resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 100511-78-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | methyl 3-(4-(aminomethyl)phenyl)propanoate | [2] |

| Synonyms | Methyl 3-[4-(aminomethyl)phenyl]propionate, NSC 46327 | [1] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| logP | 1.2509 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A likely synthetic route would involve the reduction of a nitrile or a related nitrogen-containing functional group at the benzylic position of a suitable precursor.

Caption: Plausible retrosynthetic and forward synthetic pathways for Methyl 3-(4-(aminomethyl)phenyl)propanoate.

General Experimental Protocol for Esterification

The following is a generalized protocol for the esterification of a carboxylic acid, which would be the first step in the proposed forward synthesis.

-

Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in methanol (5-10 volumes), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl) is added at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

General Experimental Protocol for Nitrile Reduction

The subsequent step would involve the reduction of the nitrile to a primary amine.

-

Catalytic Hydrogenation:

-

Reaction Setup: The nitrile (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Reaction Execution: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a pressure vessel) and stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude amine.

-

-

Chemical Reduction (using Lithium Aluminum Hydride - LAH):

-

Reaction Setup: A solution of the nitrile (1 equivalent) in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LAH (a molar excess) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are removed by filtration, and the organic layer is separated.

-

Purification: The filtrate is dried, and the solvent is removed under reduced pressure to afford the crude amine, which can be further purified if necessary.

-

Potential Applications in Drug Discovery

While specific biological activities of Methyl 3-(4-(aminomethyl)phenyl)propanoate are not well-documented, its structure is a key component in various reported bioactive molecules. The primary amine can be readily derivatized through acylation, alkylation, or reductive amination to introduce diverse functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular elaboration.

The general workflow for utilizing this compound as an intermediate in a drug discovery program is outlined below.

Caption: Experimental workflow illustrating the use of Methyl 3-(4-(aminomethyl)phenyl)propanoate in a drug discovery pipeline.

Conclusion

Methyl 3-(4-(aminomethyl)phenyl)propanoate serves as a valuable and versatile chemical intermediate. While its own biological profile remains to be extensively explored, its utility in the synthesis of diverse compound libraries marks it as a significant tool for medicinal chemists and drug discovery professionals. The synthetic protocols and conceptual workflows provided in this guide offer a starting point for researchers looking to leverage this molecule in their own research and development endeavors. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil novel pharmacological properties.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Disclaimer: Limited publicly available safety and toxicology data exists for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (CAS No: 103565-40-8). The following guide is a comprehensive overview based on available information for this compound and structurally related molecules. All recommendations should be supplemented by a thorough in-house risk assessment before handling.

Chemical and Physical Properties

This compound is a research chemical. While specific experimental data for this compound is scarce, the properties of structurally similar compounds allow for an estimation of its physical and chemical characteristics.

| Property | Value | Source/Comment |

| CAS Number | 103565-40-8 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| Appearance | White crystalline powder (inferred) | Based on similar compounds[2] |

| Solubility | Soluble in water, ethanol, and methanol (inferred) | Based on similar compounds[2] |

| Melting Point | 153-155 °C (of a structural analogue) | Data for Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride[2] |

| Boiling Point | 350.2 °C at 760 mmHg (of a structural analogue) | Data for Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride[2] |

Potential Biological Activity and Signaling Pathway

Alpha-2 adrenergic receptors are G-protein coupled receptors that, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This mechanism is central to the regulation of neurotransmitter release and sympathetic nervous system activity.

Hazard Identification and Classification

Based on Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled as a hazardous substance. The potential GHS classifications are summarized below.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

Toxicity Profile

A definitive toxicological profile for this compound has not been established. The toxicological properties have not been fully investigated. Researchers should assume the compound is toxic and handle it with appropriate precautions. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Handling, Storage, and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory.

5.1 Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

5.2 Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Incompatible Materials: Strong oxidizing agents.

5.3 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166).

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid and Emergency Procedures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

Spill and Waste Disposal Procedures

7.1 Spill Response:

-

Evacuate personnel from the spill area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Prevent further leakage or spillage if safe to do so.

-

For solid spills, gently sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Wash the spill site after material pickup is complete.

7.2 Waste Disposal:

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated packaging should be disposed of as unused product.

Recommended Experimental Protocols for Safety Assessment

For novel compounds like this compound with limited safety data, a tiered approach to in-house safety assessment is recommended before extensive use.

8.1 Protocol: Initial In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration at which the compound exhibits toxicity to living cells.

-

Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

8.2 Protocol: General Handling for In Vivo Studies (Rodent)

-

Objective: To outline the basic safety procedures for administering the compound to laboratory animals.

-

Methodology:

-

Dose Formulation: All dose formulations should be prepared in a chemical fume hood or a powder-handling cabinet. The final formulation should be clearly labeled.

-

Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be clearly defined. The person administering the dose should wear appropriate PPE, including double gloves.

-

Animal Handling: Handle animals in a way that minimizes the creation of aerosols. If possible, use a ventilated animal changing station.

-

Cage and Bedding: Cages housing treated animals should be clearly marked. Contaminated bedding should be handled as hazardous waste for at least the first 72 hours post-dosing, or until metabolic clearance is determined.

-

Post-Dosing Monitoring: Observe animals for any signs of toxicity, such as changes in behavior, weight loss, or physical appearance.

-

Necropsy and Tissue Handling: All procedures should be conducted in a ventilated area. Personnel should wear appropriate PPE to avoid exposure to tissues that may contain the compound or its metabolites.

-

Waste Disposal: All animal carcasses, unused dose formulation, and contaminated supplies must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

-

References

Spectroscopic Data and Experimental Protocols for Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (HCl). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and related compounds. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and organic synthesis.

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl is a substituted phenylpropanoate derivative of interest in medicinal chemistry and drug discovery. The presence of a primary amine, an ester, and a substituted aromatic ring gives this molecule a unique structural profile that warrants detailed spectroscopic characterization. Accurate and comprehensive spectroscopic data are crucial for confirming the identity, purity, and structure of synthesized compounds. This guide addresses the need for such data by providing predicted spectroscopic values and standardized methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl. These predictions are derived from the known spectral data of analogous compounds, including methyl 3-phenylpropanoate, p-substituted benzene derivatives, and compounds containing aminomethyl and methyl ester functionalities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (ester) | ~3.6 - 3.7 | Singlet | 3H | - |

| -CH₂- (ester side chain) | ~2.6 - 2.7 | Triplet | 2H | ~7-8 |

| -CH₂- (ester side chain) | ~2.9 - 3.0 | Triplet | 2H | ~7-8 |

| -CH₂- (aminomethyl) | ~4.0 - 4.1 | Singlet (broad) | 2H | - |

| Aromatic (ortho to propanoate) | ~7.2 - 7.3 | Doublet | 2H | ~8-9 |

| Aromatic (ortho to aminomethyl) | ~7.3 - 7.4 | Doublet | 2H | ~8-9 |

| -NH₃⁺ | ~8.0 - 8.5 | Singlet (broad) | 3H | - |

Note: The spectrum is predicted in a solvent like DMSO-d₆. The broad singlets for the -CH₂-NH₃⁺ and -NH₃⁺ protons are due to exchange with residual water and quadrupolar broadening.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ester) | ~51 - 52 |

| -CH₂- (ester side chain) | ~30 - 31 |

| -CH₂- (ester side chain) | ~35 - 36 |

| -CH₂- (aminomethyl) | ~42 - 43 |

| Aromatic (quaternary, C-1) | ~140 - 141 |

| Aromatic (CH, ortho to propanoate) | ~128 - 129 |

| Aromatic (CH, ortho to aminomethyl) | ~129 - 130 |

| Aromatic (quaternary, C-4) | ~135 - 136 |

| C=O (ester) | ~172 - 173 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 3000 - 2800 (broad) | Medium-Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1735 | Strong |

| N-H bend (-NH₃⁺) | 1600 - 1500 | Medium |

| C=C stretch (aromatic) | 1610, 1500 | Medium |

| C-O stretch (ester) | 1250 - 1100 | Strong |

| C-N stretch | 1100 - 1000 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 193 | [M]⁺ (free base) |

| 178 | [M - CH₃]⁺ |

| 162 | [M - OCH₃]⁺ |

| 134 | [M - COOCH₃]⁺ |

| 104 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ |

Note: The molecular ion of the HCl salt is not typically observed in EI-MS. The data reflects the fragmentation of the free base, Methyl 3-(4-(aminomethyl)phenyl)propanoate (MW: 193.24 g/mol ).[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., TMS).

¹H NMR Acquisition:

-

Pulse Sequence: Standard 90° pulse.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Pulse Angle: 30°.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the free base of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. The HCl salt is generally not suitable for direct GC-MS analysis due to its low volatility.

-

If the free base is not available, the HCl salt can be neutralized with a mild base (e.g., a saturated solution of sodium bicarbonate) and extracted into an organic solvent. The organic layer should then be dried over an anhydrous salt (e.g., Na₂SO₄) and filtered before analysis.

GC Conditions:

-

Column: A standard nonpolar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50 - 500 m/z.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Caption: Logical relationships between spectroscopic techniques and molecular structure determination.

Conclusion

This technical guide provides predicted spectroscopic data and standardized experimental protocols for the characterization of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl. While experimentally derived data for this specific molecule is scarce in the public domain, the information presented herein serves as a robust starting point for researchers. The detailed methodologies and illustrative workflows offer a practical framework for the spectroscopic analysis of this and other novel organic compounds, thereby supporting advancements in drug discovery and development. It is recommended that researchers acquiring experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

References

Unveiling the Potential of Methyl 3-(4-(aminomethyl)phenyl)propanoate in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a substituted aromatic propanoate ester that holds potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a valuable intermediate for the construction of a variety of scaffolds. This technical guide provides a comprehensive overview of the known properties and potential research applications of Methyl 3-(4-(aminomethyl)phenyl)propanoate, with a focus on its role as a synthetic precursor. While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to known pharmacologically active agents, particularly GABA (gamma-aminobutyric acid) analogues, suggests its utility in the exploration of new therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate is essential for its effective use in research. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 100511-78-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1][2][3] |

| Appearance | Not specified in available literature | |

| Purity | Commercially available in purities of ≥95% to 98+% | [2][3] |

| Storage | Sealed in dry, 2-8°C | [2] |

| SMILES | O=C(OC)CCC1=CC=C(CN)C=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |

| logP | 1.2509 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 4 | [3] |

Potential Research Applications

The primary research application of Methyl 3-(4-(aminomethyl)phenyl)propanoate identified to date is its role as a chemical intermediate. Its structure is reminiscent of β-phenyl-γ-aminobutyric acid derivatives, a class of compounds known to interact with the central nervous system.

Synthesis of GABA Analogues and GABAB Receptor Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Analogs of GABA are of significant interest in the development of drugs for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[4] Baclofen, a well-known muscle relaxant, is a GABAB receptor agonist and a β-(4-chlorophenyl)-GABA derivative. The structural framework of Methyl 3-(4-(aminomethyl)phenyl)propanoate provides a foundation for the synthesis of novel GABA analogues. The primary amine can be further functionalized, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for GABA receptor interaction.

The logical workflow for utilizing this compound in the synthesis of GABA analogues is depicted below:

Caption: Synthetic workflow for GABA analogues.

Intermediate in Multi-step Organic Synthesis

As a commercially available and relatively simple molecule with two reactive sites, Methyl 3-(4-(aminomethyl)phenyl)propanoate can serve as a starting material in more complex synthetic routes for creating novel chemical entities for various research purposes. Pharmaceutical intermediates are crucial for the efficient and cost-effective production of active pharmaceutical ingredients (APIs).[5][][7][8]

Experimental Protocols

General Protocol for Hydrolysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate

This protocol is a generalized procedure based on standard organic chemistry techniques for the hydrolysis of a methyl ester to a carboxylic acid.

Materials:

-

Methyl 3-(4-(aminomethyl)phenyl)propanoate

-

A suitable solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

-

A base (e.g., Sodium Hydroxide, Lithium Hydroxide) or an acid (e.g., Hydrochloric Acid)

-

Water

-

Acid for neutralization (if using a base)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous Sodium Sulfate, Magnesium Sulfate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Dissolution: Dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition:

-

Basic Hydrolysis: Add an aqueous solution of a base (e.g., 1 M NaOH) to the flask.

-

Acidic Hydrolysis: Add an aqueous solution of an acid (e.g., 6 M HCl) to the flask.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., under reflux) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Basic Hydrolysis: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylate and the amine.

-

Acidic Hydrolysis: After completion, cool the reaction mixture to room temperature.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 3-(4-(aminomethyl)phenyl)propanoic acid.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

The following diagram illustrates the general workflow for this hydrolysis experiment:

Caption: Experimental workflow for ester hydrolysis.

Signaling Pathways: A Predictive Outlook

Given the structural similarities to GABA analogues, it is plausible that derivatives of Methyl 3-(4-(aminomethyl)phenyl)propanoate could interact with GABAergic signaling pathways. Specifically, the GABAB receptor, a G-protein coupled receptor (GPCR), is a likely target.

Activation of the GABAB receptor typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. It also leads to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These events collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.

A simplified representation of the GABAB receptor signaling pathway is shown below:

Caption: Postulated GABAB receptor signaling pathway.

Conclusion

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a chemical intermediate with clear potential for application in synthetic and medicinal chemistry. While direct biological data is currently lacking, its structural features strongly suggest its utility as a scaffold for the development of novel compounds, particularly those targeting the GABAergic system. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the synthetic and potential therapeutic applications of this versatile molecule. Further research is warranted to fully elucidate the biological activity of its derivatives and to validate its use in the development of new therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 7. mlunias.com [mlunias.com]

- 8. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]

An In-depth Technical Guide on the Stability and Storage of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of this compound in experimental and developmental workflows.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.71 g/mol . Understanding its fundamental properties is crucial for its handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.71 g/mol | [3] |

| Appearance | White to off-white solid/powder | Inferred from supplier data |

| Recommended Storage | 2-8°C | [3] |

Potential Degradation Pathways

Hydrolysis of the Ester Linkage

The methyl ester functional group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[4] This reaction can be catalyzed by both acids and bases and is accelerated by increased temperature and humidity.[1] For Methyl 3-(4-(aminomethyl)phenyl)propanoate, this would result in the formation of 3-(4-(aminomethyl)phenyl)propanoic acid and methanol.

Oxidation of the Benzylamine Moiety

The benzylamine portion of the molecule can be susceptible to oxidation.[5] Oxidative degradation can lead to the formation of imines, aldehydes, or other related products, potentially altering the compound's biological activity and safety profile.[6][7] The presence of oxygen and exposure to light can promote these oxidative processes.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and the chemical nature of the compound:

-

Temperature: Store at 2-8°C.[3] Refrigeration slows down chemical reactions, including hydrolysis and oxidation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent oxidative degradation.

-